![molecular formula C4H4OS B1240815 Thiophene oxide CAS No. 159159-41-8](/img/structure/B1240815.png)
Thiophene oxide
Overview
Description
Thiophene oxide is a cyclic heterone. It derives from a thiophene.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives, including thiophene oxide, have been extensively studied for their therapeutic properties. They exhibit a range of biological activities, making them valuable in drug development.
Key Therapeutic Applications:
- Anti-inflammatory and Anti-cancer Properties: Compounds containing the thiophene nucleus have shown effectiveness in treating various inflammatory conditions and cancers. For instance, certain thiophene derivatives have been synthesized to target specific pathways involved in tumor growth .
- Antimicrobial Activity: Thiophene derivatives have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that specific compounds can inhibit bacterial strains such as E. coli and S. aureus .
- Neuropharmacological Effects: Some thiophene derivatives act as serotonin antagonists, which are useful in treating conditions like Alzheimer’s disease .
Material Science
This compound plays a crucial role in the development of advanced materials, particularly in the synthesis of conductive polymers and liquid crystals.
Applications in Material Development:
- Conductive Polymers: Thiophene derivatives are foundational in creating conductive polymers used in electronic devices. Their ability to form stable radical cations enhances electrical conductivity .
- Liquid Crystals: Higher alkylated thiophenes are utilized as raw materials in patents related to liquid crystal technologies .
Atmospheric Chemistry
The oxidation of thiophene and its derivatives has significant implications for atmospheric chemistry, particularly regarding air quality and pollution.
Research Findings:
- Oxidation Mechanisms: Studies have shown that the atmospheric oxidation of thiophene leads to the formation of various products, including thiophene-epoxide and thiophenone. These reactions are influenced by factors such as temperature and the presence of radicals like hydroxyl (OH) .
- Environmental Impact: Understanding the oxidation pathways of thiophene is essential for assessing its environmental impact, particularly in urban areas where thiophenes may be released through industrial processes .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis, facilitating various chemical transformations.
Synthetic Pathways:
- Cycloaddition Reactions: Thiophene S-oxides can participate in cycloaddition reactions, forming complex structures useful in pharmaceuticals and agrochemicals .
- Electrophilic Substitution Reactions: The presence of sulfur in this compound allows for unique electrophilic substitution reactions that can yield valuable products for further chemical synthesis .
Case Study 1: Thiophene Derivatives in Drug Development
A study investigated the synthesis of novel thiophene derivatives with enhanced anti-inflammatory activity. The compounds were tested against multiple inflammatory markers, demonstrating significant efficacy compared to existing treatments .
Case Study 2: Atmospheric Reactions
Research on the atmospheric oxidation of thiophene revealed that reactions with hydroxyl radicals lead to the formation of several byproducts that can contribute to secondary organic aerosol formation. This study utilized computational methods to simulate reaction pathways under varying environmental conditions .
Table 1: Biological Activities of Thiophene Derivatives
Table 2: Atmospheric Products from Thiophene Oxidation
Properties
CAS No. |
159159-41-8 |
---|---|
Molecular Formula |
C4H4OS |
Molecular Weight |
100.14 g/mol |
IUPAC Name |
thiophene 1-oxide |
InChI |
InChI=1S/C4H4OS/c5-6-3-1-2-4-6/h1-4H |
InChI Key |
LWRYDHOHXNQTSK-UHFFFAOYSA-N |
SMILES |
C1=CS(=O)C=C1 |
Canonical SMILES |
C1=CS(=O)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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